molecular formula C11H13ClF3N3O B2481319 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea CAS No. 2058452-62-1

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea

Cat. No.: B2481319
CAS No.: 2058452-62-1
M. Wt: 295.69
InChI Key: KKDSMBSWIBSDAX-UHFFFAOYSA-N
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Description

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea typically involves multiple steps. One common method starts with the preparation of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine. This intermediate is synthesized through the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions . The final step involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 3,3-dimethylurea under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Parameters such as temperature, solvent choice, and reaction time are carefully controlled. For example, the reduction reaction may use nickel chloride and sodium borohydride as reagents, while the amidation reaction may employ dichloromethane as the solvent and triethylamine as a proton scavenger .

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea is unique due to its combination of a pyridine ring with chloro and trifluoromethyl substituents, along with a urea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3O/c1-18(2)10(19)16-4-3-9-8(12)5-7(6-17-9)11(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDSMBSWIBSDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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